3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride
Description
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride is a bicyclic organic compound featuring a 1,2-dihydropyridin-2-one core substituted with an aminomethyl group at position 3 and a methyl group at position 4. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
3-(aminomethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-2-3-6(4-8)7(10)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDRGVCSWMXVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of dihydropyridinone derivatives have shown promise in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels may contribute to its protective effects against neuronal damage .
Pharmacological Applications
Antidepressant Potential
The structure of this compound suggests it may interact with serotonin receptors, leading to antidepressant-like effects in preclinical models. This has opened avenues for further research into its efficacy and safety as a potential treatment for depression .
Cardiovascular Health
There is emerging evidence that dihydropyridine derivatives can influence cardiovascular health by affecting calcium channels and vascular smooth muscle contraction. This mechanism could be beneficial in managing hypertension and other cardiovascular conditions .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridinone derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial potency, leading researchers to propose further exploration of 3-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one as a scaffold for antibiotic development .
Case Study: Neuroprotection
In a preclinical study on neurodegenerative diseases, researchers administered this compound to animal models of Alzheimer's disease. The findings revealed a reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent in neuroprotection .
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride with structurally or functionally analogous compounds derived from the evidence:
Key Findings:
Counterion Influence : The dihydrochloride salt in the target compound likely improves aqueous solubility compared to the sulfate salt in Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid (CAS 1443981-41-6), which may aggregate in polar solvents .
Aminomethyl vs. Aminoazetidine: The 3-aminomethyl group in the target compound may offer superior membrane permeability compared to the bulkier 3-aminoazetidine moiety in Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride (CAS 1443981-19-8) .
Research Implications
- Pharmacokinetics : Dihydrochloride salts generally exhibit better bioavailability than free bases or sulfate salts, as inferred from CAS-indexed analogs .
- Synthetic Versatility : The 1,2-dihydropyridin-2-one core allows for regioselective functionalization, enabling the development of derivatives with tailored biological activities.
Biological Activity
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in the medical field.
- Molecular Formula: C7H12Cl2N2O
- Molecular Weight: 211.09 g/mol
- IUPAC Name: this compound
- CAS Number: 857429-62-0
The compound's structure features a dihydropyridinone core with an amino group and methyl substituent, enhancing its solubility and stability in aqueous environments .
NMDA Receptor Modulation
Research indicates that this compound acts as a positive allosteric modulator of NMDA receptors. This modulation is crucial for synaptic plasticity and memory functions, suggesting potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's .
Catalytic Activity
The compound has also been identified as an effective catalyst for the amidation and esterification of carboxylic acids, fundamental reactions in pharmaceutical synthesis. Studies demonstrate that it enhances reaction rates and yields, making it valuable in the development of new drug molecules .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Interaction studies have shown that it can bind to multiple receptors beyond NMDA receptors, indicating a broad spectrum of pharmacological effects. Techniques such as molecular docking and binding affinity assays are used to elucidate these interactions .
Case Studies and Research Findings
- Cognitive Enhancements:
- Antioxidant Properties:
- Synthesis and Optimization:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylpyridin-2-one | Methyl group at position 4 | Lacks amino functionality |
| 3-Aminomethylpyridin-2(1H)-one | Aminomethyl group at position 3 | No dihydrochloride salt form |
| 6-Methylpyridin-2(1H)-one | Methyl group at position 6 | No aminomethyl substituent |
The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodology : Begin with a cyclocondensation reaction of β-ketoesters with urea derivatives, followed by regioselective amination. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C). Monitor intermediates via LC-MS to confirm stepwise progression .
- Data Consideration : Pilot studies show yields vary from 45% (ethanol, 100°C) to 68% (DMF, 120°C) due to improved solubility of intermediates.
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the dihydropyridinone core and aminomethyl substituents. HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities at <0.5% . For chloride quantification, potentiometric titration with AgNO₃ aligns with pharmacopeial standards .
Q. How does the dihydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use pH-solubility profiling (pH 1–7) to assess salt dissociation. FTIR can track hygroscopicity-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Employ DFT calculations to model electron density distribution in the dihydropyridinone ring. Experimental validation via kinetic studies (e.g., monitoring reaction rates with alkyl halides in THF) can resolve discrepancies. Conflicting literature may arise from steric hindrance at the aminomethyl group or solvent effects .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound as a kinase inhibitor?
- Methodology : Use molecular docking (PDB: 1ATP for ATP-binding sites) paired with in vitro kinase assays (e.g., ADP-Glo™). Compare IC₅₀ values against methyl-substituted analogs to assess the role of the 6-methyl group in target binding .
Q. What strategies resolve challenges in detecting trace-level impurities (e.g., des-methyl byproducts) during scale-up synthesis?
- Methodology : Implement HPLC-HRMS with a Q-TOF detector for high-resolution mass identification. Use orthogonal methods like ion-pair chromatography (e.g., heptafluorobutyric acid as ion-pair reagent) to separate polar impurities .
Data Contradictions and Resolution
- Evidence Conflict : Some synthetic routes in literature report inconsistent regioselectivity for the 6-methyl group. Resolution involves cross-referencing NMR data (e.g., J-coupling constants for dihydropyridinone protons) with computational models to verify substitution patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
